molecular formula C17H13ClFN3O2 B2936930 2-chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide CAS No. 1396877-75-0

2-chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

Cat. No. B2936930
CAS RN: 1396877-75-0
M. Wt: 345.76
InChI Key: QXPGVGQFSVBIBG-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the phthalazinone family and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown that similar benzamide derivatives have been synthesized for various applications. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through acylation reactions and studied using X-ray crystallography and NMR analyses. One compound in this series demonstrated a significant color transition in response to fluoride anion, indicating potential applications in colorimetric sensing (Younes et al., 2020).

Medical Imaging and Cancer Research

Fluorine-containing benzamide analogs have been developed and evaluated for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This research suggests potential applications in cancer diagnosis and monitoring (Tu et al., 2007).

Antimicrobial and Antipathogenic Activities

Fluorinated benzamides have been explored for their antimicrobial activities. For instance, fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) showed significant activity against fungi and Gram-positive microorganisms, indicating potential for developing new antimicrobial agents (Carmellino et al., 1994).

Fluorescence and Photo-Induced Electron Transfer Studies

Naphthalimide compounds with benzamide substituents have been studied for their luminescent properties. Such compounds show potential as pH probes and in photo-induced electron transfer (PET) applications (Gan et al., 2003).

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles, crucial in pharmaceutical and agrochemical industries, have been synthesized using benzamides. These methods involve rhodium(III)-catalyzed C-H activation and are vital for creating diverse fluorinated compounds (Wu et al., 2017).

Mechanism of Action

Target of Action

It is known that phthalazinone scaffolds, which are part of the compound’s structure, are potent inhibitors of poly (adp-ribose) polymerase . This suggests that the compound may interact with this enzyme, which plays a crucial role in DNA repair and programmed cell death.

Mode of Action

Based on its structural similarity to other phthalazinone scaffolds, it can be inferred that it may inhibit the activity of poly (adp-ribose) polymerase, thereby affecting dna repair mechanisms and inducing cell death .

Biochemical Pathways

The compound likely affects the DNA repair pathway by inhibiting poly (ADP-ribose) polymerase. This inhibition can lead to the accumulation of DNA damage in cells, triggering apoptosis, or programmed cell death

Result of Action

The result of the compound’s action is likely the induction of cell death due to the accumulation of DNA damage. This is a result of the inhibition of poly (ADP-ribose) polymerase, an enzyme involved in DNA repair . This could potentially make the compound useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer.

properties

IUPAC Name

2-chloro-4-fluoro-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O2/c1-22-17(24)12-5-3-2-4-11(12)15(21-22)9-20-16(23)13-7-6-10(19)8-14(13)18/h2-8H,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPGVGQFSVBIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-fluoro-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide

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